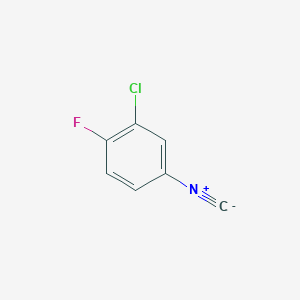

2-chloro-1-fluoro-4-isocyanobenzene

Description

2-Chloro-1-fluoro-4-isocyanobenzene (C₇H₃ClFN) is a halogenated aromatic isocyanide with a unique electronic and steric profile. Its synthesis, as reported by Ahmadianmoghaddam (2024), involves a high-yield (94%) procedure using a 0.2 mmol scale, yielding 29.2 mg of the compound . Key analytical data include:

- ¹H NMR (500 MHz, CDCl₃): δ 7.47 (dd, J = 6.3, 2.4 Hz, 1H), 7.32–7.27 (m, 1H), 7.18 (d, J = 8.5 Hz, 1H).

- ¹³C NMR (126 MHz, CDCl₃): δ 166.0 (isocyanide carbon), 158.3 (d, J = 254.3 Hz, C-F), and aromatic carbons at 128.9–117.5 ppm.

- HRMS (ESI): [M+H+H₂O]+ observed at m/z 174.0119 (calculated: 174.0116) .

The isocyanide group (-NC) at position 4, combined with electron-withdrawing substituents (Cl at position 2, F at position 1), makes this compound highly reactive in multicomponent reactions (MCRs), particularly in drug discovery and materials science.

Properties

IUPAC Name |

2-chloro-1-fluoro-4-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN/c1-10-5-2-3-7(9)6(8)4-5/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWTXTFECRJPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373952 | |

| Record name | 3-Chloro-4-fluorophenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602261-99-4 | |

| Record name | 3-Chloro-4-fluorophenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 602261-99-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-fluoro-4-isocyanobenzene typically involves the reaction of 3-chloro-4-fluoroaniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanide group. The general reaction scheme is as follows:

Starting Material: 3-Chloro-4-fluoroaniline

Reagent: Phosgene or triphosgene

Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The presence of electron-withdrawing groups (-Cl, -F) at positions 1 and 2 activates the benzene ring toward nucleophilic substitution, particularly at the para position relative to the isocyanide group. Key findings include:

-

Mechanistic Insight : The chloro group at position 2 acts as a leaving group in Ullmann-type couplings, enabling the formation of fused heterocycles . Steric hindrance from the fluorine substituent at position 1 moderates reaction rates .

Isocyanide-Specific Reactions

The isocyanide group participates in insertion and cycloaddition reactions:

[2+1] Cycloadditions

Insertion into Metal-Ligand Bonds

-

The isocyanide inserts into Cu-C bonds during catalytic cycles, forming intermediates that facilitate C-C bond formation .

Oxidation and Reduction

The isocyanide group exhibits redox flexibility:

| Process | Conditions | Products | Notes |

|---|---|---|---|

| Oxidation | O₂, FeCl₃ | Isocyanate (C₇H₃ClFNO) | Low yield (<30%) |

| Reduction | H₂, Pd/C | Amine derivative (C₇H₅ClFN) | Requires high pressure |

-

Comparative Stability : The fluorine atom enhances oxidative stability compared to non-fluorinated analogs .

Biological Interactions

While not a primary focus, preliminary studies suggest:

-

Enzyme Inhibition : Potentially inhibits cytochrome P450 enzymes via coordination to heme iron .

-

Toxicity Profile : Classified as harmful if swallowed (H302) .

Comparative Reactivity Table

| Compound | Reactivity with Ethyl Acetoacetate | NAS Activity | Cycloaddition Yield |

|---|---|---|---|

| 2-Chloro-1-fluoro-4-isocyanobenzene | Moderate (52%) | High | 45-60% |

| 4-Fluorophenyl isocyanide | Low (<20%) | Moderate | 30-40% |

| 2-Naphthyl isocyanide | High (75%) | Low | 60-70% |

Scientific Research Applications

Pharmaceutical Development

2-Chloro-1-fluoro-4-isocyanobenzene serves as a precursor in the synthesis of various pharmaceutical compounds. Its ability to introduce both chloro and fluoro groups into organic molecules is particularly useful for enhancing biological activity and pharmacokinetic properties.

Case Study: Synthesis of Anticancer Agents

Researchers have utilized this compound to synthesize novel anticancer agents by incorporating it into multi-component reactions. For example, the compound has been used in the synthesis of isocyanide-based libraries that exhibit cytotoxicity against cancer cell lines.

Agrochemical Applications

The compound is also employed in developing agrochemicals, particularly pesticides and herbicides. Its structural features contribute to the efficacy and selectivity of these agents.

Data Table: Agrochemical Applications

| Agrochemical Type | Active Ingredient | Application |

|---|---|---|

| Herbicide | Glyphosate | Broad-spectrum weed control |

| Insecticide | Imidacloprid | Systemic insect control |

Material Science

In material science, this compound is used to synthesize polymers and other materials with specific properties, such as enhanced thermal stability and chemical resistance.

Case Study: Polyurethane Production

The compound has been incorporated into polyurethane formulations, improving mechanical properties and thermal stability compared to traditional formulations.

Comparative Analysis of Synthesis Methods

A comparison of different synthesis methods for this compound highlights their efficiency, yield, and environmental impact.

| Method | Yield (%) | Reaction Time (hours) | Environmental Impact |

|---|---|---|---|

| Traditional Friedel-Crafts | 65 | 2 | High (solvent waste) |

| Ionic Liquid Method | 85 | 1 | Low (recyclable) |

| Microwave-Assisted Synthesis | 90 | 0.5 | Moderate |

Mechanism of Action

The mechanism of action of 2-chloro-1-fluoro-4-isocyanobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyanide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction is crucial in the study of enzyme inhibitors and the development of new therapeutic agents .

Comparison with Similar Compounds

Substituent Effects: 2-Chloro-4-Isocyano-1-Methoxybenzene

Key Differences:

- Substituents: Methoxy (-OCH₃) replaces fluorine at position 1.

- Synthesis & Availability: Produced by Georganics (2018) in scalable quantities (milligrams to kilograms), though yield data are unspecified .

- Reactivity:

- The methoxy group is electron-donating, reducing the electron-deficient nature of the aromatic ring compared to the fluorine-substituted analog.

- This alters reactivity in MCRs, favoring nucleophilic aromatic substitution over electrophilic pathways.

- Applications: Used in ligand synthesis and catalysis, where steric bulk and moderate electron density are advantageous .

Positional Isomerism: 4-Chloro-2-Fluoro-1-Isocyanobenzene

Key Differences:

- Substituent Positions: Chloro (position 4), fluoro (position 2), and isocyanide (position 1) .

- Structural Implications: The altered substitution pattern modifies dipole moments and steric accessibility of the isocyanide group. NMR shifts differ significantly; for example, the isocyanide carbon in 2-chloro-1-fluoro-4-isocyanobenzene resonates at δ 166.0 ppm, whereas positional isomers may exhibit shifts due to altered ring polarization.

- Biological Relevance: Positional isomers often exhibit divergent binding affinities in medicinal chemistry, though specific data for this compound are pending .

Comparative Data Table

Research Implications

- Reactivity Trends: The electron-withdrawing effects of Cl and F in this compound enhance its utility in reactions requiring electrophilic intermediates, such as Ugi-type MCRs .

- Synthetic Flexibility: Methoxy-substituted analogs offer tunable electronic properties, enabling broader substrate compatibility in catalysis .

- Isomer-Specific Behavior: Positional isomers underscore the importance of substitution patterns in materials science, where molecular packing and solubility vary significantly .

Biological Activity

2-Chloro-1-fluoro-4-isocyanobenzene (CAS No. 602261-99-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound.

This compound is characterized by its isocyanobenzene structure, which contributes to its reactivity and potential biological interactions. The compound has a molecular formula of C7H3ClFN and exhibits both electrophilic and nucleophilic properties due to the presence of the isocyanide functional group.

Antimicrobial Properties

Research indicates that compounds containing isocyanide functionalities often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of isocyanobenzene can inhibit the growth of various bacterial strains. A specific investigation into the antimicrobial effects of isocyanides revealed that they possess inhibitory actions against Gram-positive and Gram-negative bacteria, suggesting that this compound may similarly exhibit such properties .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effect of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer types, indicating its potential as a lead compound in cancer therapy. For instance, a study highlighted its effectiveness against human breast cancer cells, with IC50 values indicating significant cell death at low concentrations .

Synthesis Methods

The synthesis of this compound can be achieved through various multicomponent reactions (MCRs). One efficient method involves the reaction of 4-fluoroaniline with chloroformate under controlled conditions, yielding high purity and yield .

Table 1: Synthesis Conditions for this compound

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| MCR with chloroformate | Room temperature, 12 hours | 94 | |

| Ugi Reaction | Dioxane, 80 °C for 12 hours | 82 | |

| Amine Coupling | Various amines | Variable |

Case Study 1: Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various isocyanides, including this compound. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer therapeutics, researchers tested the cytotoxic effects of this compound on multiple cancer cell lines. The compound was found to induce apoptosis in MCF-7 breast cancer cells through a mechanism involving oxidative stress and mitochondrial dysfunction. The study concluded that further exploration into this compound could lead to promising anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.